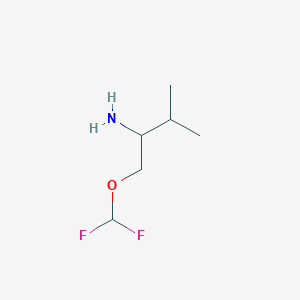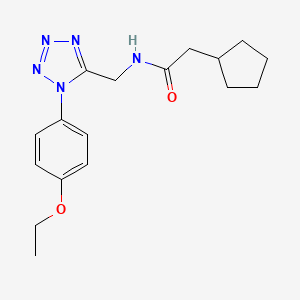![molecular formula C14H14ClFN4O B2553687 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide CAS No. 1797078-69-3](/img/structure/B2553687.png)
2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidine compounds has been demonstrated in the literature. For instance, a compound with a pyrimidine core was synthesized through a multi-step process involving the condensation of 3-methoxybenzoic acid with a chlorinated pyrimidine intermediate, which was itself prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another efficient synthesis method was reported for 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, starting from dimethyl malonate and achieving a 23% overall yield, with the process being scalable to a 100 g batch with high purity . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide.
Molecular Structure Analysis
The molecular structure of a related compound was determined using X-ray crystallography, revealing that it belongs to the tetragonal system with specific space group parameters. The bond lengths and angles of the molecule were optimized using density functional theory (DFT) and compared with the experimental X-ray diffraction values . Although the exact structure of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not provided, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The literature does not provide specific reactions for 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide. However, the synthesis of related compounds involves reactions such as condensation, chlorination, and amine coupling, which are common in the synthesis of benzamide derivatives with pyrimidine moieties . These reactions could potentially be relevant to the chemical reactions that 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound were analyzed using theoretical calculations, including the molecular electrostatic potential (MEP) surface map, which was investigated at the B3LYP/6-311+G(d,p) levels. Hirshfeld surface analysis was used to perform a quantitative analysis of the intermolecular interactions in the crystal structures . While specific data on the physical and chemical properties of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not available, similar computational methods could be applied to predict its properties.
Relevant Case Studies
The related compound with the pyrimidine core showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells, indicating promising anticancer activity. Molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer . Although not a direct case study of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide, this research provides a precedent for the potential biological activity of similar compounds, which could be explored in future studies.
科学的研究の応用
Discovery and Therapeutic Applications
- Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists : A compound closely related to "2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide" has been identified as a potent mGluR1 antagonist. This antagonist has demonstrated antipsychotic-like effects in animal models and holds potential for elucidating mGluR1 functions in humans through the development as a PET tracer (Satoh et al., 2009).
Chemical Synthesis and Structural Analysis
- Bioactivity of Derivatives : Research into derivatives of the compound structure has shown that certain modifications can lead to enhanced fungicidal activities. The introduction of specific substituents has been found to maintain or increase the activity level, indicating the compound's versatility in fungicide development (Q. Lü et al., 2015).
Anticancer Activity
- Design and Antiproliferative Activity : Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has shown marked inhibition against various human cancer cell lines, indicating its potential as an anticancer agent. The synthesis, crystal structure, and molecular docking studies have provided insights into its mechanism of action (Pei Huang et al., 2020).
Molecular Imaging Applications
- Radioligands for PET Imaging : The development of novel radioligands based on the structural framework of "2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide" for positron emission tomography (PET) imaging of mGluR1 in rodent brains. This application highlights the compound's potential in neuroimaging and neurological research (Masayuki Fujinaga et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)13-5-6-17-12(19-13)8-18-14(21)10-4-3-9(16)7-11(10)15/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQUQRVDTHVMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



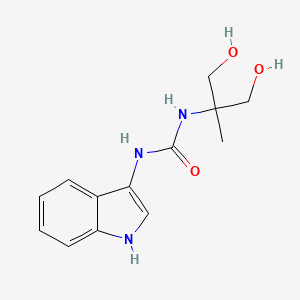
![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)
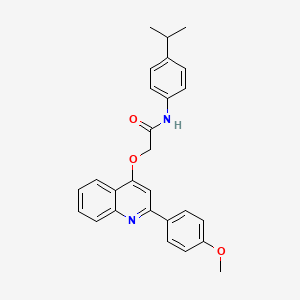
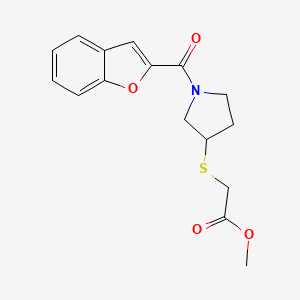
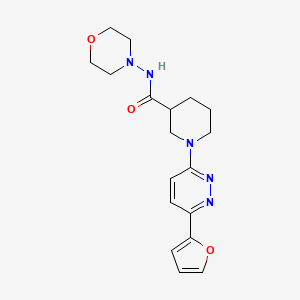
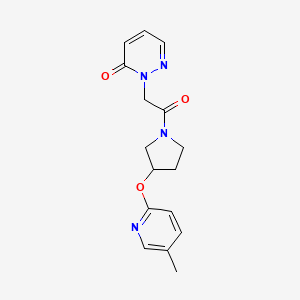

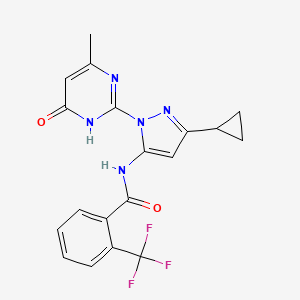
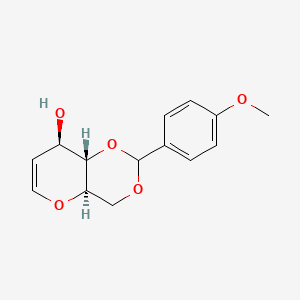
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
